substance P (6-11)

Overview

Description

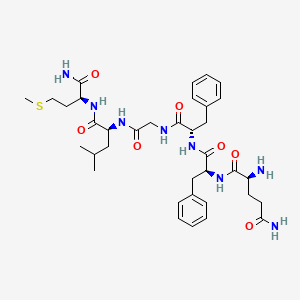

Substance P (6-11) is a C-terminal hexapeptide amide fragment of the neuropeptide Substance P (SP), with the sequence Gln-Phe-Phe-Gly-Leu-Met-NH₂ and a molecular weight of 740.91 g/mol (CAS: 51165-07-2) . It binds to the neurokinin-1 (NK-1) tachykinin receptor, influencing diverse physiological processes such as neurotransmitter release, pain modulation, and hormone regulation. Notably, it exhibits species-specific effects: in rats, it inhibits insulin and glucagon secretion (IC₅₀: 0.1–10 nM), whereas in dogs, it enhances their release (1–10 nM) . Additionally, Substance P (6-11) demonstrates neuromodulatory roles in anxiety-like behaviors and motor neuron depolarization .

In cancer research, modified analogs like [Arg⁶, D-Trp⁷,⁹, NmePhe⁸]-Substance P (6-11) (SP-G) have emerged as biased agonists targeting V1A-vasopressin and gastrin-releasing peptide (GRP) receptors, showing anti-proliferative effects in small-cell lung cancer (SCLC) models .

Preparation Methods

Preparation Methods of Substance P (6-11)

The preparation of Substance P (6-11) involves several key methodologies, primarily focusing on solid-phase peptide synthesis and purification techniques. Below are detailed descriptions of the processes involved.

Solid-Phase Peptide Synthesis

The most common method for synthesizing Substance P (6-11) is through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.

-

- Amino Acids : The amino acids used include glutamine, phenylalanine, glycine, leucine, and methionine.

- Protecting Groups : The N-terminal amino group is typically protected using a Fmoc (9-fluorenylmethoxycarbonyl) group, while side chains may be protected with various groups depending on the specific amino acids.

- Coupling Agents : Common coupling agents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate the formation of peptide bonds.

-

- Deprotection : The Fmoc group is removed using a base such as piperidine.

- Coupling : The next amino acid is coupled to the growing chain using a coupling agent.

- Repetition : This process is repeated until the full sequence is synthesized.

- Cleavage : The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.

Purification Techniques

After synthesis, the crude peptide requires purification to achieve the desired purity and yield.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) :

- Column Type : Typically, a C18 column is used for purification.

- Mobile Phases : A gradient of acetonitrile and water with TFA is employed to separate peptides based on hydrophobicity.

-

- Following purification, the peptide solution is lyophilized to obtain a dry powder form for storage and further analysis.

Characterization of Substance P (6-11)

Characterization of synthesized Substance P (6-11) is essential to confirm its identity and purity.

Analytical Techniques

-

- Used to determine the molecular weight and confirm the sequence of the synthesized peptide.

Nuclear Magnetic Resonance (NMR) :

- Provides structural information about the conformation of Substance P (6-11).

Purity Assessment

Purity can be assessed using analytical HPLC, where the retention time and area under the curve can indicate purity levels.

Research Findings

Recent studies have highlighted various aspects of Substance P (6-11), particularly its interaction with neurokinin receptors.

Chemical Reactions Analysis

Interactions with Tachykinin Receptors

Receptor Binding: SP(6-11) interacts with NK1, NK2, and 'septide-sensitive' tachykinin receptors coupled to phospholipase C in the rat urinary bladder .

G Protein Signaling: Studies of SP and SP6-11 binding to neurokinin-1 receptors (NK1R) have shown that SP6-11, which lacks certain N-terminal interactions, exhibits increased dynamic motion when bound to NK1R. This increased flexibility results from the disruption of stabilizing contacts between the SP N-terminus and the extracellular regions of NK1R, leading to destabilization of SP C-terminal residues .

Immunological Aspects

Antigenic Region: The major antigenic region of Substance P is located within the 3 to 11 sequence, with proline at position 4 and methionine at position 11 being of particular importance .

Role in Signal Transduction

Flexibility and Mobility: SP6-11 displays increased flexibility and explores more space within the binding pocket compared to the corresponding C-terminal residues of SP .

Impact on Cytokine Expression

Cytokine Induction: SP initiates the expression of cytokines, and most cytokines, in turn, induce SP and the NK1 receptor .

Biological Activity of C-Terminal Fragments

C-Terminal Activity: C-terminal Substance P metabolites retain Neurokinin-1 receptor activity, while N-terminal metabolites are inactive .

Substance P(6-11) Analogs as Anticancer Agents

Anticancer Potential: [Arg6,D-Trp7,9,NmePhe8]-substance P (6–11) (SP-G) has been investigated as an anticancer agent and has completed phase I clinical trials .

Scientific Research Applications

Cancer Research

Inhibition of Small Cell Lung Cancer (SCLC)

One of the most notable applications of substance P (6-11) is its role in cancer treatment, specifically in inhibiting the growth of small cell lung cancer. Research indicates that this compound acts as an antagonist at neurokinin-1 receptors, which are implicated in cancer cell proliferation. In vitro studies have demonstrated that substance P (6-11) significantly reduces the viability of SCLC cell lines, with IC50 values reported at 24.5 µM for the H69 line and 38.5 µM for the H510 line .

Mechanism of Action

The mechanism through which substance P (6-11) exerts its effects involves the activation of c-jun-N-terminal kinase (JNK), leading to apoptosis in cancer cells. This apoptotic effect is enhanced by the generation of reactive oxygen species (ROS), which is critical for its efficacy . The compound has been shown to reduce cellular glutathione levels and stimulate ceramide production, contributing to lipid peroxidation, which further promotes cell death .

Clinical Trials

Currently, substance P (6-11) is under investigation in Phase II clinical trials for its effectiveness against SCLC, highlighting its potential as a novel anti-cancer agent .

Neurological Applications

Pain Modulation

Substance P is known for its role in pain perception and inflammation. The truncated form, substance P (6-11), interacts with neurokinin receptors and has been studied for its analgesic properties. It has been shown to modulate pain pathways by affecting neuronal signaling mechanisms .

Neuroprotective Effects

Research has indicated that substance P (6-11) can promote neuronal survival under stress conditions. For instance, it enhances cell metabolism and viability in tenocytes subjected to mechanical loading, suggesting a potential role in tissue repair and regeneration through autocrine signaling mechanisms involving neurokinin-1 receptors .

Mechanistic Studies

G Protein-Coupled Receptor Signaling

Substance P (6-11) has been extensively studied for its interactions with G protein-coupled receptors (GPCRs). Structural studies using cryo-electron microscopy have revealed how this peptide binds to neurokinin receptors, providing insights into its signaling dynamics compared to full-length substance P. The increased flexibility of substance P (6-11) may influence its receptor interactions and downstream signaling pathways .

Data Summary

Case Studies

- SCLC Growth Inhibition : A study demonstrated that antagonist G significantly reduced the proliferation of SCLC cells through JNK activation and ROS generation, leading to apoptosis .

- Neuronal Response to Mechanical Stress : In tenocyte cultures, exposure to substance P (6-11) resulted in increased proliferation and metabolic activity, mediated via neurokinin-1 receptor signaling pathways .

Mechanism of Action

Substance P (6-11) exerts its effects by binding to the neurokinin-1 receptor, a G-protein-coupled receptor. This binding activates intracellular signaling pathways, including:

Phospholipase C Activation: Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in calcium release and protein kinase C activation.

Mitogen-Activated Protein Kinase (MAPK) Pathway: Involves the activation of extracellular signal-regulated kinases (ERK), leading to gene expression changes and cellular responses.

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

Substance P (6-11) derivatives are engineered to enhance receptor specificity or bias signaling pathways. Key analogs include:

Key Findings :

- SP-G exhibits non-competitive inhibition of V1A receptor binding (Ki: 3.1 ± 0.6 mmol·L⁻¹) and selectively activates Gi proteins, leading to sustained ERK phosphorylation and apoptosis in SCLC cells .

Signaling Pathway Bias and Functional Outcomes

SP-G vs. Native Substance P (6-11) :

Mechanistic Insights :

- SP-G’s biased agonism at V1A receptors involves conformational changes in the second intracellular loop, enabling Gi coupling while blocking Gq-mediated PLC activation .

- In CHO-K1 cells expressing V1A receptors, SP-G induces ERK phosphorylation at 30 mmol·L⁻¹, contrasting with AVP’s Gq-dependent ERK activation .

Comparison with Other Neurokinin Receptor Modulators :

Pharmacological and Clinical Data

SP-G in Cancer Models :

- Anti-Proliferative Activity: Inhibits H69 SCLC cell growth (IC₅₀: 5.1 ± 0.5 mmol·L⁻¹) and colony formation (IC₅₀: 2.5 ± 0.4 mmol·L⁻¹) . Suppresses tumorigenicity in nude mouse xenografts .

Substance P (6-11) in Metabolic Regulation :

Biological Activity

Substance P (6-11), also known as SP(6-11), is a synthetic derivative of the neuropeptide Substance P, which plays a significant role in pain transmission and inflammatory processes. This article explores the biological activity of Substance P (6-11), focusing on its pharmacological properties, receptor interactions, and potential therapeutic applications.

Structure and Synthesis

Substance P is an undecapeptide composed of eleven amino acids, with the sequence: Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. In Substance P (6-11), the proline at position six is replaced by ornithine, leading to altered biological activity and receptor selectivity. The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS), allowing for high purity and yield through sequential amino acid addition and selective coupling reactions.

Biological Activity

Substance P (6-11) exhibits significant biological activity primarily through its interaction with the neurokinin-1 receptor (NK1R). This interaction is crucial for various physiological processes, particularly in pain perception and inflammation. The following effects have been documented:

- Pain Transmission : Substance P (6-11) enhances nociceptive signaling pathways, contributing to the sensation of pain.

- Inflammation : It promotes inflammatory responses by stimulating the release of pro-inflammatory cytokines.

- Neurotransmission : The peptide acts as a neuromodulator in both central and peripheral nervous systems, influencing neuronal signaling pathways .

Receptor Interactions

Substance P (6-11) selectively interacts with NK1R, which is part of the tachykinin family of receptors. This selectivity may lead to distinct signaling pathways compared to other neuropeptides. Research indicates that variations in the peptide structure can influence receptor activation dynamics, potentially altering downstream signaling cascades involving G-proteins such as Gq and Gs .

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and unique features of Substance P (6-11) compared to related compounds in the tachykinin family:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Neurokinin A | Similar length | Higher affinity for NK2R; involved in smooth muscle contraction. |

| Neurokinin B | Similar length | Binds primarily to NK3R; plays roles in reproductive functions. |

| Calcitonin Gene-Related Peptide | Related structure | Involved in vasodilation; distinct signaling pathways compared to Substance P. |

| Endomorphins | Shorter peptides | Primarily act on opioid receptors; different physiological roles. |

Substance P (6-11) is unique due to its specific modification at position six, which may enhance selectivity towards NK1R compared to other tachykinins, potentially leading to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of Substance P (6-11):

- Cancer Therapy : In a study involving nude mice bearing H69 small-cell lung cancer, Substance P (6-11) demonstrated antagonistic effects on neuropeptides that act as growth factors, suggesting its potential use in cancer treatment .

- Neurodegenerative Diseases : Research indicates that modulation of NK1R by Substance P (6-11) may provide therapeutic benefits in conditions characterized by neuroinflammation, such as Alzheimer's disease .

- Pain Management : Due to its role in pain signaling, there is ongoing research into utilizing Substance P (6-11) as a targeted therapy for chronic pain conditions without broad systemic effects .

Q & A

Basic Research Questions

Q. Q1. What experimental methodologies are used to identify the receptor interactions of substance P (6-11) analogs like SP-G?

Answer: Substance P (6-11) analogs such as SP-G ([Arg⁶, D-Trp⁷,⁹, NmePhe⁸]-substance P (6-11)) are studied using:

- Radioligand Binding Assays : Competitive binding experiments with [³H]-AVP (arginine vasopressin) to determine Ki values and receptor affinity in transfected CHO-K1 cells .

- Functional Assays : Measurement of intracellular Ca²⁺ mobilization (via Fura-2-AM fluorescence) and ERK phosphorylation (via Western blotting) to assess pathway-specific activation .

- GTPγS Binding : Quantification of G-protein coupling using [³⁵S]-GTPγS to distinguish Gi vs. Gq activation .

Q. Q2. How can researchers assess the role of substance P (6-11) analogs in modulating intracellular signaling pathways?

Answer: Key methodologies include:

- Calcium Imaging : To measure Gq-mediated PLC activation and IP₃-dependent Ca²⁺ release using Fura-2-AM in V1A receptor-expressing cells .

- ERK/JNK Phosphorylation Assays : Western blotting with phospho-specific antibodies to evaluate sustained MAP kinase activation linked to apoptosis .

- Colony Formation Assays : Testing antiproliferative effects in soft agar to quantify growth inhibition (e.g., IC₅₀ values for SP-G in SCLC cells) .

Advanced Research Questions

Q. Q3. What mechanisms underlie the biased agonism of SP-G at V1A vasopressin receptors?

Answer: SP-G acts as a biased agonist by selectively activating Gi over Gq pathways:

- Gi Coupling : SP-G promotes [³⁵S]-GTPγS binding to Giα subunits (45–68% increase), triggering ERK/JNK activation via pertussis toxin-sensitive pathways .

- Gq Inhibition : SP-G non-competitively antagonizes AVP-induced Ca²⁺ mobilization (pA₂ = 0.53 mmol·L⁻¹) by destabilizing receptor-Gq interactions .

- Structural Determinants : Chimeric V1A/V2 receptors reveal that the third intracellular loop of V1A is critical for Gi coupling, while the second loop governs Gq-PLC activation .

Q. Q4. How should researchers address contradictory data when substance P (6-11) analogs show divergent effects across signaling assays?

Answer:

- Pathway-Specific Analysis : Compare EC₅₀/IC₅₀ values across assays (e.g., SP-G’s IC₅₀ for Ca²⁺ inhibition vs. EC₅₀ for ERK activation) to identify biased signaling .

- Mutant Receptor Studies : Use chimeric receptors (e.g., V1A/V2 hybrids) to isolate structural domains responsible for divergent signaling .

- Statistical Validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) of pathway-specific responses .

Q. Q5. What experimental strategies are recommended to evaluate the therapeutic potential of biased agonists like SP-G in cancer models?

Answer:

- In Vitro Models : Stable transfection of V1A receptors in CHO-K1 cells to study ligand-specific growth inhibition and caspase-3 activation .

- In Vivo Xenografts : Assess tumor suppression in nude mice using colony-forming assays and immunohistochemistry for ERK/JNK markers .

- Biochemical Profiling : Quantify MAG-1 glycopeptide expression (a V1A-associated antigen) in SCLC vs. NSCLC to validate target specificity .

Q. Q6. How can researchers mitigate stability challenges when handling substance P (6-11) analogs in aqueous solutions?

Answer:

- pH Optimization : Maintain solutions at pH 4.2 (maximum stability) to minimize hydrolysis, as shown in degradation kinetics studies .

- Temperature Control : Store lyophilized peptides at -80°C; avoid repeated freeze-thaw cycles of reconstituted solutions .

- HPLC Monitoring : Use reversed-phase HPLC to track degradation products and calculate half-lives under varying conditions .

Q. Methodological Considerations

Q. Q7. What controls are essential when studying substance P (6-11) analogs in GPCR signaling experiments?

Answer:

- Negative Controls : Use untransfected CHO-K1 cells to confirm receptor-specific effects .

- Pharmacological Inhibitors : Include pertussis toxin (PTX) to block Gi and U73122 to inhibit PLC, ensuring pathway specificity .

- Internal Standards : Normalize Western blot data to total ERK2 or β-actin to account for loading variability .

Q. Q8. How can researchers differentiate autocrine signaling effects of endogenous AVP/GRP in SCLC models?

Answer:

- Neutralizing Antibodies : Pre-treat cells with anti-AVP or anti-GRP antibodies to block autocrine loops .

- Gene Silencing : siRNA knockdown of V1A or GRP receptors to isolate ligand-specific effects .

- Conditioned Media Analysis : Use LC-MS/MS to quantify endogenous neuropeptide secretion in SCLC cultures .

Properties

IUPAC Name |

(2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRJICHIAKDIPMB-ZIUUJSQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52N8O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199187 | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

740.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51165-07-2 | |

| Record name | Substance P (6-11) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051165072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P (6-11) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.